what is the mechanism of action of (+)-SHIN1
what is the mechanism of action of (+)-SHIN1
An In-depth Technical Guide to the Mechanism of Action of (+)-SHIN1
Introduction
(+)-SHIN1, also known as RZ-2994, is a potent and specific small molecule inhibitor of serine hydroxymethyltransferase (SHMT).[1][2] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are key enzymes in one-carbon (1C) metabolism.[3][4] This metabolic network is crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it a critical pathway for highly proliferative cells, particularly cancer cells.[5] (+)-SHIN1 serves as a valuable chemical probe for studying 1C metabolism and represents a promising lead compound in the development of novel anticancer therapeutics. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Inhibition of SHMT1 and SHMT2
The primary mechanism of action of (+)-SHIN1 is the direct and potent inhibition of both SHMT1 and SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The 5,10-CH₂-THF molecule is a central donor of one-carbon units essential for various biosynthetic pathways.
By simultaneously blocking both the cytosolic and mitochondrial production of 1C units from serine, (+)-SHIN1 effectively starves cancer cells of the essential building blocks required for DNA synthesis and replication. The inhibitory effect is stereospecific, with the (+)-enantiomer being active while the (–)-enantiomer shows no significant activity.
Quantitative Data: Inhibitory Potency
(+)-SHIN1 demonstrates high potency against its enzymatic targets and exhibits robust anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target / Cell Line | IC₅₀ Value | Reference |
| Enzymatic Inhibition | ||
| Human SHMT1 | 5 nM | |
| Human SHMT2 | 13 nM | |
| Cellular Proliferation | ||
| HCT-116 (Colon Cancer, WT) | 870 nM | |
| HCT-116 (SHMT2 Knockout) | 10 nM | |
| T-ALL Cell Lines (Average) | 2.8 µM | |
| B-ALL Cell Lines (Average) | 4.4 µM | |
| AML Cell Lines (Average) | 8.1 µM |
The significant drop in the IC₅₀ value in SHMT2 knockout cells highlights the potent inhibition of SHMT1 and confirms that the effect on wild-type HCT-116 cells is primarily due to SHMT2 inhibition.
Downstream Cellular Consequences
The inhibition of SHMT by (+)-SHIN1 triggers a cascade of metabolic and cellular events that culminate in cell death and growth arrest.
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Depletion of Nucleotides : The primary consequence of 1C pool depletion is the blockade of de novo purine and thymidylate synthesis. This leads to a progressive reduction in nucleotide triphosphates, which are essential for DNA replication and repair, thereby causing cell cycle arrest. In T-cell acute lymphoblastic leukemia (T-ALL), (+)-SHIN1 induces an S/G2 cell cycle arrest.
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Glycine Starvation : The SHMT reaction is a major source of endogenous glycine. In certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import mechanisms, the inhibition of glycine synthesis by (+)-SHIN1 leads to a critical glycine deficiency. This glycine shortage impairs processes like protein and glutathione synthesis, contributing to the compound's cytotoxicity.
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Mitochondria-Mediated Apoptosis : In bladder cancer cells, (+)-SHIN1 has been shown to induce apoptosis through a reactive oxygen species (ROS)-dependent intrinsic signaling pathway. Inhibition of SHMT affects mitochondrial function, leading to increased ROS, a decrease in the mitochondrial membrane potential, and the release of pro-apoptotic factors from the mitochondria into the cytosol.
Experimental Protocols
The mechanism of (+)-SHIN1 has been elucidated through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
Protocol 1: SHMT Target Engagement via Isotope Tracing
This method quantifies the inhibition of cellular SHMT activity by tracing the metabolic fate of a stable isotope-labeled substrate.
Methodology:
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Cell Culture : Culture cells (e.g., HCT-116) to mid-log phase.
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Isotope Labeling : Replace standard culture medium with a medium containing U-¹³C-serine.
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Treatment : Concurrently treat cells with DMSO (vehicle control), 5 µM (+)-SHIN1, or 5 µM of the inactive (–)-SHIN1 enantiomer.
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Incubation : Incubate the cells for 24 hours to allow for the incorporation of the ¹³C label into downstream metabolites.
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Metabolite Extraction : Harvest the cells, quench metabolic activity with cold saline, and extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
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LC-MS Analysis : Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the M+2 labeling fraction in glycine-derived metabolites such as glutathione and ADP.
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Data Analysis : Compare the ¹³C-labeling fraction in drug-treated cells to the DMSO control. A significant reduction indicates on-target SHMT inhibition.
Protocol 2: Cell Growth Inhibition Assay
This assay determines the IC₅₀ value of (+)-SHIN1 by measuring its effect on cell proliferation.
Methodology:
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Cell Seeding : Seed cells (e.g., T-ALL cell lines) in multi-well plates at a defined density.
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Drug Treatment : Treat the cells with a serial dilution of (+)-SHIN1 (e.g., from 1 nM to 30 µM) in quadruplicate. Include a DMSO-only control.
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Rescue Condition (Optional) : For mechanism validation, include a condition where cells are co-treated with (+)-SHIN1 and a rescuing agent like 1 mM formate.
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Incubation : Incubate the plates for 3 to 6 days, depending on the cell line's doubling time.
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Cell Viability Measurement : Quantify the number of viable cells. For suspension cells, use trypan blue exclusion and an automated cell counter. For adherent cells, a colorimetric assay like MTT or resazurin can be used.
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Data Analysis : Normalize the cell counts to the DMSO control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀.
Protocol 3: Apoptosis Detection by Flow Cytometry
This protocol quantifies the induction of apoptosis by measuring the externalization of phosphatidylserine.
Methodology:
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Cell Treatment : Seed cells (e.g., Su-DHL-4) and treat with the desired concentration of (+)-SHIN1 or DMSO for 48-72 hours.
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Cell Harvesting : Harvest the cells and wash them with cold PBS.
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Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
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Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry : Analyze the stained cells on a flow cytometer.
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Data Analysis : Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Compare the percentage of apoptotic cells in the treated versus control samples.
References
- 1. SHIN1 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
